molecular formula C21H27N5O2 B2550781 3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902031-13-4

3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2550781
CAS No.: 902031-13-4
M. Wt: 381.48
InChI Key: LNLITBWHLWQDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Regioselective Synthesis and Biological Activities: A study described a facile and environmentally benign route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives, including ones similar to the specified compound. These compounds have been screened for their anti-inflammatory and anti-cancer activities, showing promising results (Kaping et al., 2016).
  • Potential in Parkinson's Disease Research: Research on derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the specified compound, has been conducted to develop new PET agents for imaging LRRK2 enzyme in Parkinson's disease, contributing to the understanding and potential treatment of this condition (Wang et al., 2017).

Cytotoxicity Studies

  • Synthesis and Cytotoxicity Against Cancer Cells: A study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their subsequent screening for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into potential cancer treatment strategies (Hassan et al., 2014).

Pharmacological Applications

  • Advancements in Adenosine Receptor Antagonists: Research into pyrazolo[4,3-d]pyrimidine derivatives, structurally similar to the given compound, has led to the development of potent and selective antagonists for the human A3 adenosine receptor. These findings have implications in various pharmacological applications (Squarcialupi et al., 2016).

Antimicrobial and Antifungal Research

  • Synthesis and Antimicrobial Activities: A study investigated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).
  • Antifungal Effects: Research on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, containing structures similar to the specified compound, showed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Safety and Hazards

The safety and hazards of this compound are not directly available. It is not intended for human or veterinary use and is for research use only.

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-14-20(22-8-5-9-25-10-12-28-13-11-25)26-21(24-16)18(15-23-26)17-6-3-4-7-19(17)27-2/h3-4,6-7,14-15,22H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLITBWHLWQDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.